molecular formula C9H15BrO B2841381 3-(Bromomethyl)-2-oxaspiro[4.4]nonane CAS No. 2059970-52-2

3-(Bromomethyl)-2-oxaspiro[4.4]nonane

Cat. No.: B2841381
CAS No.: 2059970-52-2
M. Wt: 219.122
InChI Key: HLRPTEGWVTVURG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-oxaspiro[44]nonane is a spirocyclic compound characterized by a unique bicyclic structure containing an oxygen atom within the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with brominating agents. One common method involves the bromination of 2-oxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-oxaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Radical Reactions: Common radical initiators include AIBN and benzoyl peroxide. Reactions are performed under reflux conditions in inert solvents.

    Cyclization Reactions: These reactions often require specific catalysts or reagents to facilitate ring closure.

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-2-oxaspiro[4.4]nonane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2-oxaspiro[4.4]nonane is unique due to its bromomethyl group, which provides a site for further functionalization through nucleophilic substitution or radical reactions. This makes it a versatile intermediate in organic synthesis, particularly for the construction of complex spirocyclic structures .

Properties

IUPAC Name

3-(bromomethyl)-2-oxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRPTEGWVTVURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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